Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide
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Overview
Description
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide is a chemical compound with a complex structure that includes a phosphinecarboxylic acid group and a 2,6-dimethylphenoxy group
Preparation Methods
The synthesis of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 2,6-dimethylphenol under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phosphinecarboxylic acid derivatives.
Substitution: The compound can undergo substitution reactions where the phenoxy group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid, 1-(2,6-dimethylphenoxy)-1-ethoxy-, methyl ester, 1-oxide: This compound has a similar structure but includes an ethoxy group and a methyl ester, which may alter its chemical properties and reactivity.
Phosphinecarboxylic acid derivatives: Various derivatives with different substituents on the phenoxy group can exhibit distinct chemical behaviors and applications.
Properties
CAS No. |
74270-27-2 |
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Molecular Formula |
C9H11O5P |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
[(2,6-dimethylphenoxy)-hydroxyphosphoryl]formic acid |
InChI |
InChI=1S/C9H11O5P/c1-6-4-3-5-7(2)8(6)14-15(12,13)9(10)11/h3-5H,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
UDMAMOSHMFXDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(C(=O)O)O |
Origin of Product |
United States |
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